molecular formula C6H8BrClN2 B6274205 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole CAS No. 2090477-79-3

4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole

Cat. No. B6274205
CAS RN: 2090477-79-3
M. Wt: 223.5
InChI Key:
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Description

4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole (4-BCM-DMP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless crystalline solid with a molecular weight of 216.5 g/mol. 4-BCM-DMP has a boiling point of 218 °C and a melting point of 79 °C. It is soluble in chloroform and ethanol and is poorly soluble in water. 4-BCM-DMP has a wide range of applications and is used in the synthesis of various compounds for medical, pharmaceutical and industrial purposes.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The strong electron-withdrawing nature of fluorine atoms imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues. The synthesis of fluorinated pyridines, including 2-, 3-, and 4-fluoropyridines , as well as di- and poly-fluoropyridines , is a challenging area of research4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole can serve as a precursor in the synthesis of these compounds, which have applications ranging from agricultural products to pharmaceuticals .

Electrophilic Bromination

The bromination of organic molecules is a fundamental reaction in organic synthesis. Electrophilic bromination is a key step in the preparation of various brominated intermediates and final products. The compound can be used to introduce bromine atoms into organic molecules, facilitating the synthesis of bromohydrins, bromoalkenes, and other brominated compounds. These intermediates are valuable for further chemical transformations and the development of new materials .

Organic Synthesis Precursor

As a precursor in organic synthesis, 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is utilized to prepare a wide range of organic compounds. For instance, it can react with benzyl bromide to form 4-(benzyloxy)-1-bromo-2-chlorobenzene . This versatility makes it a valuable building block in the synthesis of complex organic molecules, which can be used in the development of new drugs, agrochemicals, and materials .

Imaging Agents for Biological Applications

The introduction of fluorine-18 isotopes into pyridines creates imaging agents for various biological applications, such as in positron emission tomography (PET) scans. These 18F-substituted pyridines are used as radiotracers to visualize and measure metabolic processes in the body. The subject compound can contribute to the synthesis of these imaging agents, providing a pathway to explore biological systems at the molecular level .

Agricultural Chemical Development

In the quest for new agricultural products with improved physical, biological, and environmental properties, the introduction of fluorine atoms into lead structures is a common modification. The compound can be used to synthesize fluorine-containing substituents, which are incorporated into carbocyclic aromatic rings. These fluorinated chemicals are often commercialized as active ingredients in agricultural products .

Pharmaceutical Research

Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom. The demand for fluorinated medicinal candidates is steadily increasing due to their efficacy and unique properties4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole can be used to introduce fluorine atoms into pharmaceutical compounds, contributing to the discovery and development of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine and chloromethyl methyl ether.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "Bromine", "Chloromethyl methyl ether" ], "Reaction": [ "Step 1: 3,5-dimethyl-1H-pyrazole is reacted with bromine in the presence of a solvent such as acetic acid or dichloromethane to form 4-bromo-3,5-dimethyl-1H-pyrazole.", "Step 2: 4-bromo-3,5-dimethyl-1H-pyrazole is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydride or potassium carbonate to form 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole." ] }

CAS RN

2090477-79-3

Product Name

4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole

Molecular Formula

C6H8BrClN2

Molecular Weight

223.5

Purity

95

Origin of Product

United States

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